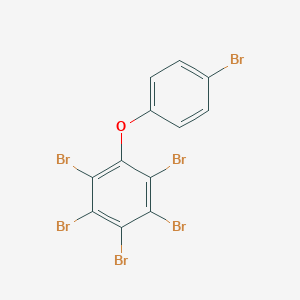
2,3,4,4',5,6-Hexabromodiphenyl ether
Übersicht
Beschreibung
2,3,4,4’,5,6-Hexabromodiphenyl Ether is a polybrominated diphenyl ether (PBDE) used as a flame retardant . It is an organobromine compound and an aromatic ether . It is also a hepatotoxic compound that is commonly found in food and meats, posing a significant risk to humans (especially during pregnancy) and/or animals that consume it .
Molecular Structure Analysis
The molecular formula of 2,3,4,4’,5,6-Hexabromodiphenyl Ether is C12H4Br6O . Its average mass is 643.584 Da and its monoisotopic mass is 637.536194 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4,4’,5,6-Hexabromodiphenyl Ether include a density of 2.5±0.1 g/cm3, boiling point of 467.9±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, enthalpy of vaporization of 70.2±3.0 kJ/mol, flash point of 195.0±27.2 °C, and index of refraction of 1.695 .Wissenschaftliche Forschungsanwendungen
Flame Retardant
“2,3,4,4’,5,6-Hexabromodiphenyl ether” is a member of the Poly Brominated Diphenyl Ether family (PBDEs), and it is commonly used as a flame retardant . It is added to various consumer products, including plastics, polymers, sealants, adhesives, textiles, garments, rubber, coatings, inks, and various materials used in furnishings .
Environmental Persistence
This compound is known for its environmental persistence . It is highly resistant to degradation, even in the absence of light . This makes it a significant concern for environmental contamination.
Bioaccumulation and Biomagnification
“2,3,4,4’,5,6-Hexabromodiphenyl ether” is highly capable of bioaccumulation and food web biomagnification . This means it can accumulate in organisms and increase in concentration up the food chain, posing potential risks to wildlife and humans.
Health Risks
Exposure to “2,3,4,4’,5,6-Hexabromodiphenyl ether” poses significant health risks . It is a hepatotoxic compound, meaning it can cause damage to the liver . It is also found in food and meats, posing a risk to humans (especially during pregnancy) and/or animals that consume it .
Phototransformation Research
Research has been conducted into the phototransformation mechanisms of “2,3,4,4’,5,6-Hexabromodiphenyl ether” in various media . This research is important for understanding how this compound behaves in the environment and how it might be broken down or transformed by sunlight .
Regulatory Status
Due to its environmental and health impacts, “2,3,4,4’,5,6-Hexabromodiphenyl ether” has been subject to regulations at both national and global levels . Understanding these regulations is important for managing its use and mitigating its impacts .
Safety And Hazards
Eigenschaften
IUPAC Name |
1,2,3,4,5-pentabromo-6-(4-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6O/c13-5-1-3-6(4-2-5)19-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYODBMKQYVNEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879965 | |
| Record name | BDE-166 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,4',5,6-Hexabromodiphenyl ether | |
CAS RN |
189084-58-0 | |
| Record name | 2,3,4,4',5,6-Hexabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-166 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,4',5,6-HEXABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0612NYE44G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)




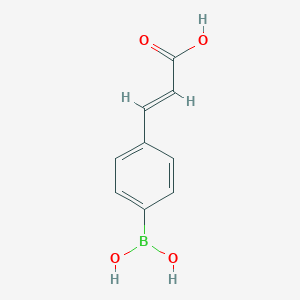

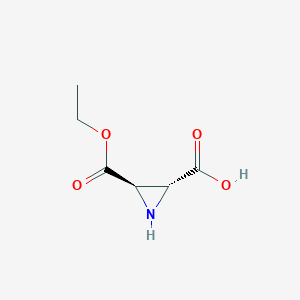

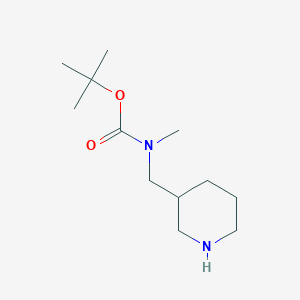
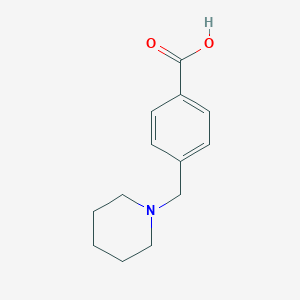
![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B69628.png)
